molecular formula C15H16F3N3OS B6902382 N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B6902382
M. Wt: 343.4 g/mol
InChI Key: LGFNOGHHTKECAA-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group attached to a piperidin-4-yl moiety and a benzothiazole-6-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the piperidin-4-yl core. This core is then functionalized with the trifluoroethyl group, followed by the introduction of the benzothiazole-6-carboxamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has shown potential as a bioactive molecule

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1H-indole-3-carboxamide

  • N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-2-methyl-1H-indole-3-carboxamide

  • N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Uniqueness: N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties compared to other similar compounds. Its trifluoroethyl group enhances its stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS/c16-15(17,18)8-21-5-3-11(4-6-21)20-14(22)10-1-2-12-13(7-10)23-9-19-12/h1-2,7,9,11H,3-6,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFNOGHHTKECAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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